Benzenesulfonamide, N,N'-(4,5-diamino-1,2-phenylene)bis[4-methyl-
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Overview
Description
“Benzenesulfonamide, N,N’-(4,5-diamino-1,2-phenylene)bis[4-methyl-]” is a chemical compound with the molecular formula C20H22N4O4S2 . It is also known by other names such as “N,N’- (4,5-dinitro-1,2-phenylene)bis (4-methylbenzenesulfonamide)” and "4,5-Diamino-N1,N2-ditosyl-o-phenylenediamine" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylene group (a 1,2-disubstituted benzene ring) with two amine groups at the 4 and 5 positions. Each of these amine groups is connected to a 4-methylbenzenesulfonamide group .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 446.54 . It should be stored at 2-8°C and protected from light .
Scientific Research Applications
Crystallography and Polymorphism : A study by Nagel et al. (2000) examined the crystal structures of new polymorphs of N,N'-(p-phenylene)bis(benzenesulfonamide) and their inclusion compounds. This research is pivotal for understanding the structural dynamics and phase transformation behavior of such compounds.
Antimicrobial Activity : Alyar et al. (2012) synthesized copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide, demonstrating notable antibacterial activities against various bacteria. This finding, reported in Medicinal Chemistry Research, highlights the potential of benzenesulfonamide derivatives in antimicrobial applications.
Chemical Synthesis : The synthesis of ynamides by copper-mediated coupling, involving 4-methyl-N-(phenylmethyl)benzenesulfonamide, was described by Coste et al. (2011) in Organic Syntheses. Such chemical processes are fundamental in creating various complex molecules for different applications.
Antibacterial Agents : Research by Abbasi et al. (2015) in the Pakistan Journal of Chemistry focused on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents, showcasing the therapeutic potential of these compounds.
Anticancer Activity : Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer properties, as reported in Monatshefte Fur Chemie. This research contributes to the exploration of new therapeutic agents in oncology.
Corrosion Inhibition : Singh and Quraishi (2016) in their study published in Measurement explored the corrosion inhibiting properties of novel compounds including N,N'-(1,4-phenylene)bis(N-(4-methylbenzylidene)benzene-1,4-diamine), suggesting applications in industrial corrosion prevention.
Material Science : Fischer et al. (2013) in the Beilstein Journal of Organic Chemistry discussed the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) and its properties, highlighting its potential in material science applications.
Anti-HIV and Antifungal Activities : Zareef et al. (2007) in Phosphorus, Sulfur, and Silicon and the Related Elements synthesized chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated them for anti-HIV and antifungal activities, indicating their potential in treating infectious diseases.
Photodynamic Therapy : Pişkin et al. (2020) in Journal of Molecular Structure synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment.
Rotational Spectroscopy Study : Vigorito et al. (2022) in Molecules explored the shapes of various benzenesulfonamides using rotational spectroscopy, providing insights into their biochemical applications.
Solubility and Thermodynamics : Li, Wu, and Liang (2019) in the Journal of Chemical & Engineering Data studied the solubility and thermodynamic dissolution properties of benzenesulfonamide in various solvents, which is crucial for its practical applications in the chemical industry.
Safety and Hazards
Properties
IUPAC Name |
N-[4,5-diamino-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQKHQYUNZLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)N)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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